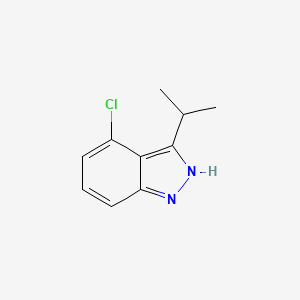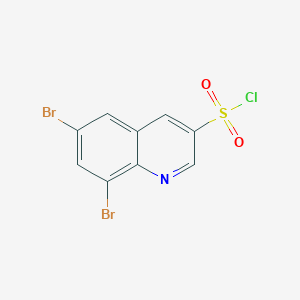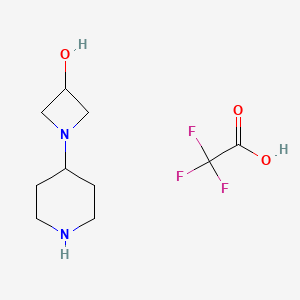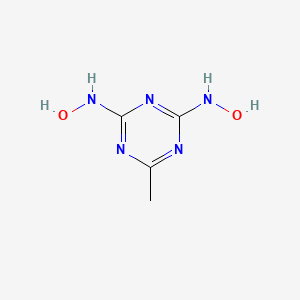
N,N'-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) typically involves the reaction of 6-methyl-1,3,5-triazine-2,4-diamine with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the desired production capacity, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) can undergo various chemical reactions, including:
Oxidation: The hydroxylamine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine groups can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives.
Aplicaciones Científicas De Investigación
N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of specialty chemicals, such as corrosion inhibitors and polymer additives.
Mecanismo De Acción
The mechanism of action of N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) involves its interaction with specific molecular targets and pathways. The hydroxylamine groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The triazine ring can also serve as a scaffold for binding to specific enzymes or receptors, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: A precursor in the synthesis of N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine).
2,4-Diamino-6-methyl-1,3,5-triazine: Another triazine derivative with similar structural features.
Uniqueness
N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) is unique due to the presence of hydroxylamine groups, which impart distinct chemical reactivity and potential applications. The combination of the triazine ring and hydroxylamine groups makes this compound versatile for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C4H7N5O2 |
|---|---|
Peso molecular |
157.13 g/mol |
Nombre IUPAC |
N-[4-(hydroxyamino)-6-methyl-1,3,5-triazin-2-yl]hydroxylamine |
InChI |
InChI=1S/C4H7N5O2/c1-2-5-3(8-10)7-4(6-2)9-11/h10-11H,1H3,(H2,5,6,7,8,9) |
Clave InChI |
PWUQPBCQWBXLCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC(=N1)NO)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B13123469.png)


![(6-Chloro-[2,3'-bipyridin]-4-yl)methanol](/img/structure/B13123478.png)
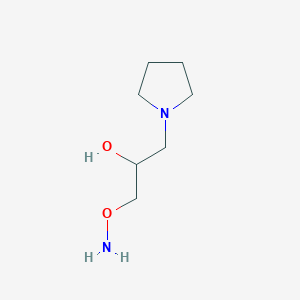
![1,4-Bis[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13123497.png)
